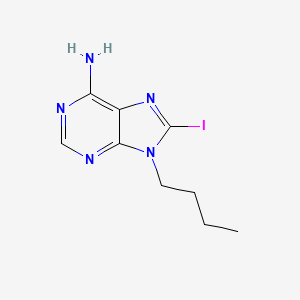
9-Butyl-8-iodo-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-8-iodo-9H-purin-6-amine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butyl group at the 9th position, an iodine atom at the 8th position, and an amino group at the 6th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-8-iodo-9H-purin-6-amine typically involves the iodination of a precursor purine compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen to form 9-butyl-9H-purin-6-amine.
Substitution: The iodine atom at the 8th position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products:
- Oxidation products include butyl alcohol and butyric acid derivatives.
- Reduction products include 9-butyl-9H-purin-6-amine.
- Substitution products vary depending on the nucleophile used, such as 9-butyl-8-thio-9H-purin-6-amine or 9-butyl-8-methoxy-9H-purin-6-amine.
Scientific Research Applications
9-Butyl-8-iodo-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Butyl-8-iodo-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The iodine atom at the 8th position may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity. This can lead to alterations in cellular processes, making the compound a candidate for therapeutic applications.
Comparison with Similar Compounds
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2,5-dimethoxybenzyl)-9H-purin-6-amine
Comparison:
- 9-Butyl-8-iodo-9H-purin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity.
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine and other similar compounds have different substituents at the 8th position, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H12IN5 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
9-butyl-8-iodopurin-6-amine |
InChI |
InChI=1S/C9H12IN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
XZMKHGZUBAEFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)

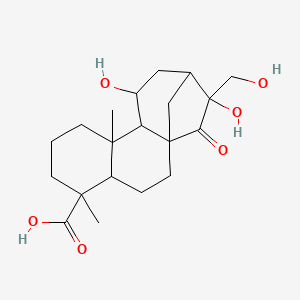
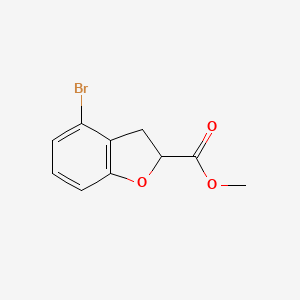
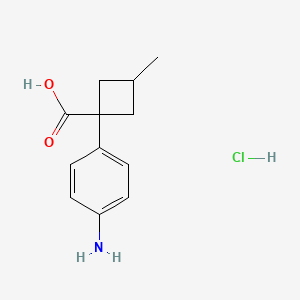
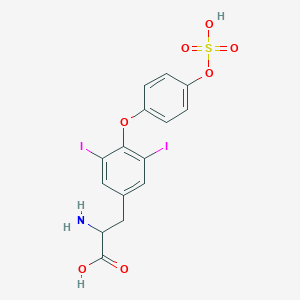
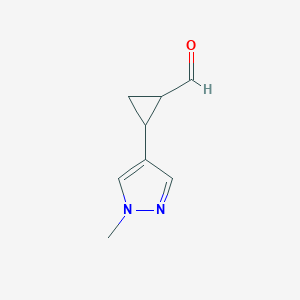
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
